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Compound of Interest

Compound Name: Tirfipiravir

Cat. No.: B15361990 Get Quote

Disclaimer: The following document pertains to Favipiravir. The initial request for "Tirfipiravir"
did not yield relevant results in scientific and regulatory databases, suggesting a possible

misspelling. Favipiravir is a prominent antiviral agent with a publicly available body of preclinical

research.

Executive Summary
This technical guide provides a comprehensive overview of the preclinical safety and toxicology

profile of Favipiravir (T-705), a broad-spectrum antiviral agent that inhibits viral RNA-dependent

RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug

development professionals. It summarizes key findings from single-dose and repeat-dose

toxicity, genotoxicity, and reproductive and developmental toxicity studies. While extensive

preclinical data exists, this guide is based on publicly available information, and some

proprietary details from regulatory submissions may not be fully accessible.

Mechanism of Action
Favipiravir is a prodrug that is administered orally and is readily absorbed. Once inside the

cells, it is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP),

through intracellular phosphoribosylation. Favipiravir-RTP acts as a competitive inhibitor of viral

RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many

RNA viruses.[1][2][3] The incorporation of favipiravir-RTP into the nascent viral RNA chain can

lead to two primary antiviral effects: termination of RNA elongation and lethal mutagenesis,
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where the accumulation of mutations in the viral genome renders the virus non-viable.[2][3]

This mechanism of action provides a broad spectrum of activity against various RNA viruses.[1]
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Caption: Intracellular activation and mechanism of action of Favipiravir.

Single-Dose Toxicity
Single-dose toxicity studies have been conducted in various animal species to determine the

acute lethal dose (LD50) of Favipiravir.

Species
Route of
Administration

LD50 (mg/kg) Reference

Mice Oral >2000 [4][5]

Mice Intravenous >2000 [4]

Rats Oral >2000 [4][5]

Dogs Oral >1000 [4][5]

Monkeys Oral >1000 [4][5]

Experimental Protocol Summary (General): Single-dose toxicity studies typically involve the

administration of a single dose of the test substance to animals, followed by a 14-day

observation period. Key parameters monitored include clinical signs of toxicity, body weight

changes, and mortality. At the end of the observation period, a gross necropsy is performed on

all animals.

Repeat-Dose Toxicity
Repeat-dose toxicity studies have been conducted in rats, dogs, and monkeys to evaluate the

toxicological effects of Favipiravir following repeated administration.

Key Findings:

Hematopoietic System: Decreased red blood cell production has been observed.[4][5]

Liver: Increases in liver function parameters such as aspartate aminotransferase (AST),

alanine aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin have been

reported.[4][5] Histopathological findings include increased vacuolization in hepatocytes.[5]
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Testes: Testicular toxicity has been noted in repeat-dose studies.[5]

Species Duration Key Findings
NOAEL
(mg/kg/day)

Reference

Rats Up to 6 months
Liver and

testicular toxicity.

Not explicitly

stated in public

sources.

[6]

Dogs Not specified

Effects on

hematopoietic

tissues and liver

function.

Not explicitly

stated in public

sources.

[5]

Monkeys Up to 12 months Liver toxicity.

Not explicitly

stated in public

sources.

[6]

Experimental Protocol Summary (General): Repeat-dose toxicity studies are conducted in at

least two species (one rodent, one non-rodent) for durations that support the intended clinical

use. The test substance is administered daily at multiple dose levels. In-life observations

include clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in

non-rodents), and clinical pathology (hematology, clinical chemistry, urinalysis). At termination,

a full necropsy is performed, with organ weights and histopathological examination of a

comprehensive list of tissues.

Genotoxicity
The genotoxic potential of Favipiravir has been evaluated in a battery of in vitro and in vivo

assays. The results have shown some conflicting findings, which may be dependent on the

experimental conditions.
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Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

S. typhimurium,

E. coli
With and Without Negative [7]

In vitro

Chromosomal

Aberration

Mammalian Cells With and Without Positive [7]

In vitro Mouse

Lymphoma

L5178Y mouse

lymphoma cells
With and Without Positive [7]

In vivo

Micronucleus

Rodent bone

marrow
N/A Negative [7]

In vivo

Unscheduled

DNA Synthesis

Rat hepatocytes N/A Negative [7]

Experimental Protocol Summary:

Ames Test: This assay evaluates the ability of the test substance to induce reverse mutations

in several strains of Salmonella typhimurium and Escherichia coli.

In vitro Chromosomal Aberration Assay: This assay assesses the potential of a test

substance to cause structural chromosomal damage in cultured mammalian cells.

In vivo Micronucleus Test: This test detects damage to chromosomes or the mitotic

apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in newly

formed erythrocytes.

Carcinogenicity
Specific carcinogenicity studies for Favipiravir were not identified in the publicly available

literature at the time of this review.

Reproductive and Developmental Toxicity
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Reproductive and developmental toxicity studies have demonstrated that Favipiravir has

teratogenic and embryotoxic potential in animal models.[8] The Japanese Pharmaceuticals and

Medical Devices Agency (PMDA) report highlighted teratogenicity as a major safety concern.[9]

Key Findings:

Embryo-fetal Development: Favipiravir has been shown to cause developmental delays and

embryonic death in the first trimester in multiple animal species.[8]

Fertility: The No-Observed-Adverse-Effect-Level (NOAEL) for fertility effects in rats was

reported to be less than 30 mg/kg/day.

Experimental Protocol Summary (General):

Fertility and Early Embryonic Development: The test substance is administered to male and

female rats prior to and during mating, and to females during early gestation. Endpoints

include effects on mating performance, fertility, and early embryonic development.

Embryo-Fetal Development: The test substance is administered to pregnant animals during

the period of organogenesis. Fetuses are examined for external, visceral, and skeletal

malformations.

Safety Pharmacology
Specific safety pharmacology studies for Favipiravir, conducted according to ICH S7A and S7B

guidelines, were not detailed in the reviewed public literature. These studies are designed to

assess the potential effects of a drug on vital functions, including the central nervous,

cardiovascular, and respiratory systems.[10] Early concerns over QTc interval prolongation

were raised in laboratory and pharmacodynamic studies.[8]

Experimental Workflows
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Caption: A generalized workflow for preclinical toxicology assessment of a new drug
candidate.

Conclusion
The preclinical safety profile of Favipiravir is characterized by low acute toxicity. The primary

target organs for toxicity in repeat-dose studies are the hematopoietic system, liver, and testes.

A significant concern is its teratogenic and embryotoxic potential, which has been consistently

observed in animal models. The genotoxicity profile shows some positive findings in in vitro

assays, although in vivo studies were negative. Data on carcinogenicity and a full safety

pharmacology battery were not available in the public domain. This information is crucial for a

comprehensive risk assessment for human use and underscores the importance of stringent

risk management measures, particularly concerning use in pregnant women or women of

childbearing potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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